
2-(5-Chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CPET and is a derivative of curcumin, a natural compound found in turmeric. CPET has been studied extensively for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of CPET involves its ability to modulate various signaling pathways in cells. CPET has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. CPET also activates the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
CPET has been shown to have various biochemical and physiological effects. CPET has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. CPET has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CPET has several advantages for lab experiments. CPET is readily available and can be synthesized easily. CPET is also stable and can be stored for long periods without degradation. However, CPET has some limitations for lab experiments. CPET is insoluble in water, which can make it difficult to work with in aqueous solutions. CPET can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CPET. CPET could be further studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. CPET could also be studied for its potential use in the development of new drugs for the treatment of these diseases. Additionally, the mechanism of action of CPET could be further elucidated to better understand its effects on cells and signaling pathways.
Méthodes De Synthèse
The synthesis of CPET involves the reaction of 5-chloro-2-mercaptopyridine with 3,4-dihydroxyacetophenone in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of CPET obtained from the reaction is dependent on the reaction conditions used.
Applications De Recherche Scientifique
CPET has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. CPET has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of chronic diseases. CPET has also been studied for its potential use in the development of new drugs for the treatment of cancer.
Propriétés
IUPAC Name |
2-(5-chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-9-2-4-13(15-6-9)19-7-12(18)8-1-3-10(16)11(17)5-8/h1-6,16-17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOXLVKAGVWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CSC2=NC=C(C=C2)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

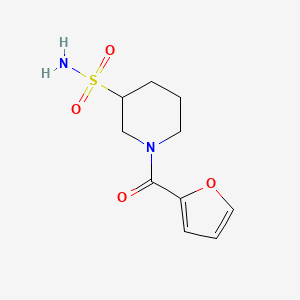
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
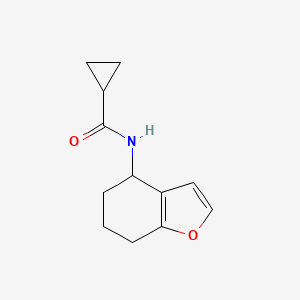
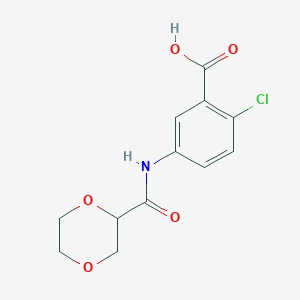

![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)
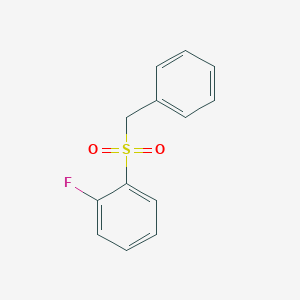
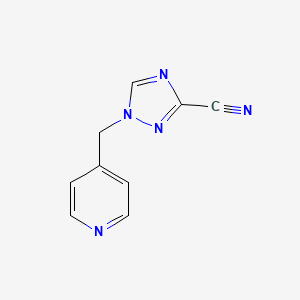
![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)